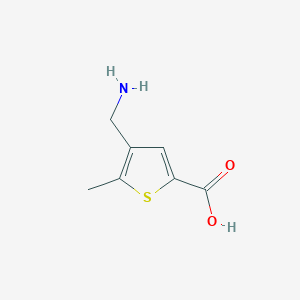
4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 4-position. The reaction typically proceeds through a Mannich-type reaction mechanism.
Another approach involves the use of 4-bromomethyl-5-methylthiophene-2-carboxylic acid as a starting material, which undergoes nucleophilic substitution with ammonia or an amine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or nucleophilic substitution reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
作用機序
The mechanism of action of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiophene ring provides aromatic stability.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.
5-Methylthiophene-2-carboxylic acid: Lacks the aminomethyl group.
4-(Aminomethyl)-2-furancarboxylic acid: Contains a furan ring instead of a thiophene ring.
Uniqueness
4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid is unique due to the combination of its aminomethyl group, methyl group, and carboxylic acid group on the thiophene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
4-(aminomethyl)-5-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3,8H2,1H3,(H,9,10) |
InChIキー |
JRHRLFCRFGTJQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



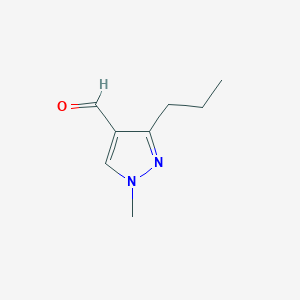
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
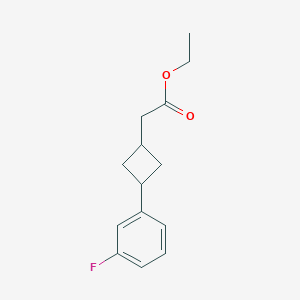
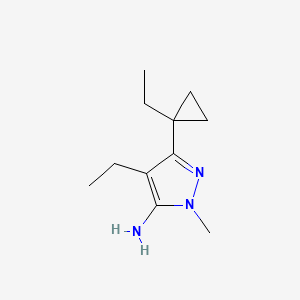
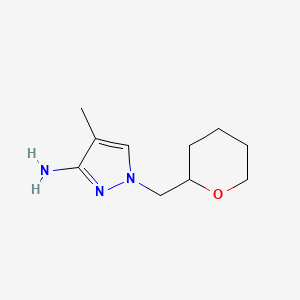
![3-[(3-Methylbut-3-en-1-yl)oxy]azetidine](/img/structure/B13319472.png)
![tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13319474.png)
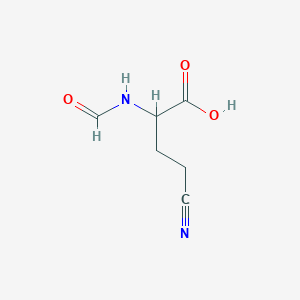
![2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13319489.png)


![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)
![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
